omega-Conotoxin gvia
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Overview
Description
Omega-Conotoxin GVIA is a 27-amino acid neurotoxin derived from the venom of the marine cone snail species, Conus geographus . This peptide toxin is known for its ability to selectively and potently inhibit N-type voltage-gated calcium channels (CaV2.2), making it a valuable tool in neuroscience research and a potential therapeutic agent for pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omega-Conotoxin GVIA involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the sequential addition of protected amino acids to a solid resin support. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and high-performance liquid chromatography (HPLC) is used for purification . The final product is lyophilized to obtain a stable, dry powder suitable for storage and use in research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Omega-Conotoxin GVIA primarily undergoes oxidation and reduction reactions due to the presence of multiple cysteine residues forming disulfide bonds . These disulfide bonds are crucial for the peptide’s stability and biological activity.
Common Reagents and Conditions
Major Products
The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their disulfide bond configurations .
Scientific Research Applications
Omega-Conotoxin GVIA has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of N-type calcium channels in neurotransmitter release and synaptic transmission.
Pain Management: Due to its potent inhibition of N-type calcium channels, this compound is investigated as a potential therapeutic agent for chronic pain conditions.
Pharmacology: It serves as a tool to explore the pharmacological properties of calcium channels and to develop new drugs targeting these channels.
Mechanism of Action
Omega-Conotoxin GVIA exerts its effects by binding to the pore of N-type voltage-gated calcium channels (CaV2.2), thereby blocking calcium ion influx into neurons . This inhibition prevents the release of neurotransmitters, leading to a reduction in neuronal excitability and pain signal transmission . The binding of this compound to the calcium channel is highly specific and involves interactions with key amino acid residues within the channel pore .
Comparison with Similar Compounds
Similar Compounds
Omega-Conotoxin MVIIA: Another conotoxin that targets N-type calcium channels and is used clinically as ziconotide for pain management.
Omega-Conotoxin CVID: Similar to GVIA and MVIIA, it also inhibits N-type calcium channels but with different binding kinetics and potency.
Omega-Conotoxin MVIIC: Targets both N-type and P/Q-type calcium channels, making it less selective compared to GVIA.
Uniqueness
Omega-Conotoxin GVIA is unique due to its high specificity and potency for N-type calcium channels, making it a valuable tool for research and a promising candidate for therapeutic applications . Its distinct disulfide bond pattern and amino acid sequence contribute to its selective binding and inhibitory properties .
Properties
IUPAC Name |
68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-9,46,79-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H182N38O43S6/c1-53(165)88-111(194)138-63(10-4-6-29-122)95(178)136-65(12-8-31-132-120(129)130)98(181)149-78(107(190)139-66(93(126)176)35-55-13-19-58(167)20-14-55)49-204-207-52-81-110(193)153-77-48-203-202-47-61(123)94(177)135-62(9-3-5-28-121)97(180)147-75(45-163)117(200)156-32-25-82(170)90(156)113(196)133-40-87(175)134-71(41-159)102(185)145-73(43-161)105(188)152-80(109(192)148-76(46-164)118(201)158-34-27-84(172)92(158)115(198)155-89(54(2)166)112(195)146-74(44-162)103(186)140-67(36-56-15-21-59(168)22-16-56)99(182)141-69(38-85(124)173)100(183)150-81)51-206-205-50-79(151-104(187)72(42-160)144-96(179)64(137-106(77)189)11-7-30-131-119(127)128)108(191)143-70(39-86(125)174)116(199)157-33-26-83(171)91(157)114(197)142-68(101(184)154-88)37-57-17-23-60(169)24-18-57/h13-24,53-54,61-84,88-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,196)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,194)(H,139,190)(H,140,186)(H,141,182)(H,142,197)(H,143,191)(H,144,179)(H,145,185)(H,146,195)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,198)(H4,127,128,131)(H4,129,130,132) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGOMCWRXUORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N5CCC(C5C(=O)NC(C(=O)N1)CC6=CC=C(C=C6)O)O)CC(=O)N)NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CO)C(=O)NC(C(=O)N7CCC(C7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC8=CC=C(C=C8)O)CO)C(C)O)O)CO)CO)CO)O)CO)CCCCN)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)CCCNC(=N)N)CCCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H182N38O43S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3037.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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